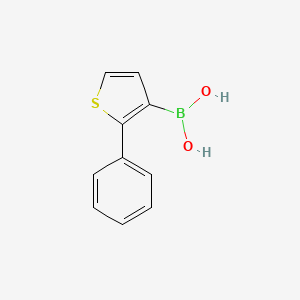

(2-Phenylthiophen-3-yl)boronic acid

Description

Significance of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds, particularly boronic acids and their esters, are a cornerstone of modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance make them indispensable reagents. wikipedia.orgnih.gov The most prominent application of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. youtube.com This reaction allows for the efficient coupling of organoboron compounds with various organic halides or triflates, catalyzed by a palladium complex.

The versatility of organoboron compounds stems from the nature of the carbon-boron bond, which can be readily transformed into a variety of other functional groups. wikipedia.org Common methods for the synthesis of boronic acids include the reaction of organolithium or Grignard reagents with borate (B1201080) esters, followed by hydrolysis. wikipedia.orggoogle.com

Importance of Thiophene (B33073) Derivatives in Modern Organic Chemistry

Thiophene, a sulfur-containing five-membered aromatic heterocycle, and its derivatives are prevalent structural motifs in a vast array of functional organic molecules. nih.govbohrium.comcognizancejournal.com The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, as its incorporation into a molecule can significantly modulate its biological activity. nih.govresearchgate.net Numerous FDA-approved drugs contain a thiophene moiety, highlighting its importance in the pharmaceutical industry. nih.gov

Beyond pharmaceuticals, thiophene derivatives are crucial components in materials science, particularly in the development of organic semiconductors, conducting polymers, and dyes. The electronic properties of the thiophene ring can be fine-tuned through substitution, making it an attractive building block for advanced materials. bohrium.comcognizancejournal.com

Overview of (2-Phenylthiophen-3-yl)boronic Acid within the Context of Advanced Organic Synthesis

This compound (CAS Number: 1238702-32-3) represents a sophisticated building block that combines the advantageous features of both organoboron compounds and thiophene derivatives. bldpharm.com Its structure allows for the introduction of a 2-phenylthiophen-3-yl moiety into a target molecule, a fragment that can be found in various biologically active compounds and functional materials.

The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. This enables the facile synthesis of complex biaryl and heteroaryl structures that would be challenging to construct using other methods. The strategic placement of the boronic acid group at the 3-position of the 2-phenylthiophene (B1362552) core allows for regioselective bond formation, providing precise control over the final molecular architecture.

While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, its synthesis can be inferred from established methodologies for preparing similar thiophene boronic acids. A common approach involves the synthesis of a 3-halo-2-phenylthiophene precursor. This precursor can then undergo a halogen-metal exchange, for instance, through lithiation with an organolithium reagent like n-butyllithium, followed by quenching the resulting organometallic species with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid. nih.govnih.gov

| Property | Value |

| CAS Number | 1238702-32-3 |

| Molecular Formula | C10H9BO2S |

| Molecular Weight | 204.05 g/mol |

| Appearance | Typically a solid |

Spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the characterization of this compound and are often available from suppliers upon request. bldpharm.com

The application of this compound in advanced organic synthesis is exemplified by its use in the construction of highly substituted aromatic and heteroaromatic systems. For instance, it can be coupled with various aryl or heteroaryl halides to generate complex scaffolds for drug discovery programs or for the development of novel organic electronic materials. The phenyl substituent at the 2-position of the thiophene ring can also influence the electronic properties and steric environment of the resulting coupled products, offering a means to fine-tune the characteristics of the final molecule.

Properties

Molecular Formula |

C10H9BO2S |

|---|---|

Molecular Weight |

204.06 g/mol |

IUPAC Name |

(2-phenylthiophen-3-yl)boronic acid |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7,12-13H |

InChI Key |

JKQGWJWTAXFZCD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(SC=C1)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Iii. Fundamental Reactivity and Mechanistic Investigations of 2 Phenylthiophen 3 Yl Boronic Acid

Lewis Acidity and Boronate Formation

Boronic acids, including (2-Phenylthiophen-3-yl)boronic acid, are recognized as Lewis acids due to the electron-deficient nature of the boron atom. nih.govru.nlnih.gov This Lewis acidity is central to their chemical behavior, particularly in their interactions with Lewis bases and their ability to form boronate esters. nih.gov The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species is a key factor in its reactivity. nih.govru.nl

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars and other polyols. nih.govmanchester.ac.uk This reaction leads to the formation of cyclic boronate esters. wikipedia.org The formation of these esters is typically favorable in aqueous solutions and is pH-dependent. researchgate.net The equilibrium of this interaction is influenced by the pKa of the boronic acid and the concentration of the diol. nih.gov While specific studies on the binding constants of this compound with various diols are not extensively documented in the reviewed literature, the general principles of boronate ester formation are applicable.

The interaction is not limited to diols; other Lewis basic donors can also interact with the boron center. This includes interactions with amines and other heteroatoms that can lead to the formation of tetracoordinate boron species.

In the presence of a Lewis base (L), such as a hydroxide (B78521) ion or an amine, the trigonal (sp²-hybridized) boron atom of the boronic acid can accept a pair of electrons to form a more stable, tetracoordinate (sp³-hybridized) boronate adduct. nih.govru.nl The formation of this tetracoordinate species is a critical step in many reactions involving boronic acids, most notably in the transmetallation step of the Suzuki-Miyaura cross-coupling reaction. rsc.org The increased nucleophilicity of the organic group attached to the tetracoordinate boron facilitates its transfer to the metal center. rsc.org

The pKa of a boronic acid is a measure of its tendency to form the tetracoordinate hydroxide adduct in aqueous solution. While the specific pKa of this compound is not reported in the surveyed literature, the electronic nature of the 2-phenylthiophene (B1362552) substituent, being a somewhat electron-rich aromatic system, would influence its Lewis acidity compared to simple arylboronic acids.

Transmetallation Processes in Transition Metal Catalysis

Transmetallation, the transfer of an organic group from one metal (or metalloid, in this case, boron) to another, is a pivotal step in many transition metal-catalyzed cross-coupling reactions. rsc.orgnumberanalytics.com this compound is a competent coupling partner in such reactions, primarily with palladium and nickel catalysts.

In the context of the Suzuki-Miyaura reaction, the transmetallation step involves the transfer of the 2-phenylthiophen-3-yl group from the boronic acid (or its corresponding boronate) to a palladium(II) complex. rsc.orgnumberanalytics.com The generally accepted mechanism involves the formation of a tetracoordinate boronate, which then reacts with the palladium(II) halide complex. nih.govyoutube.com The presence of a base is crucial for the formation of the reactive boronate species. youtube.com

The rate of transmetallation can be influenced by the electronic properties of the boronic acid. Generally, electron-rich arylboronic acids undergo transmetallation more rapidly. reddit.com The thiophene (B33073) ring in this compound can influence the electron density at the boron-bearing carbon, thereby affecting the kinetics of this step. Kinetic studies on the palladium-catalyzed oxidative cross-coupling of thiophenes with arylboron compounds suggest that the reaction rate is dependent on the concentrations of the palladium catalyst, the boronic acid, and the thiophene substrate. nih.gov

Table 1: General Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Thiophene-based Boronic Acids

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene/Water | 90 | Moderate to Good | mdpi.com |

| Pd(OH)₂ | - | K₃PO₄ | - | 65 | Good | nih.gov |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane | 80-100 | Not specified | kochi-tech.ac.jp |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | Not specified | nih.gov |

This table presents a summary of general conditions used for Suzuki-Miyaura reactions involving thiophene-based boronic acids and may not be specific to this compound.

Nickel catalysts offer a more cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. rsc.orgcapes.gov.brnih.gov The transmetallation from a boronic acid to a nickel(II) center follows a pathway analogous to the palladium-catalyzed reaction. The use of nickel catalysts has been shown to be effective for the cross-coupling of heteroaromatic boronic acids. nih.gov Studies on nickel-catalyzed cross-coupling of phenols with arylboronic acids have demonstrated high efficiency with a variety of substrates, including heteroaromatic ones. nih.gov Similarly, the nickel-catalyzed coupling of thiophenols with arylboronic acids proceeds in good to excellent yields. rsc.org

Table 2: Examples of Nickel-Catalyzed Cross-Coupling with Arylboronic Acids

| Catalyst | Ligand | Reactant 1 | Reactant 2 | Yield (%) | Ref |

| [NiCl₂(dppp)] | - | Phenols | Arylboronic acids | up to 99 | nih.gov |

| NiCl₂ | 2,2'-bipyridine | Thiophenols | Arylboronic acids | 72-93 | rsc.org |

| Ni(cod)₂ | P(c-C₅H₉)₃ | Chromene acetals | Arylboronic acids | 51-97 | organic-chemistry.org |

This table provides examples of nickel-catalyzed cross-coupling reactions with general arylboronic acids and is intended to be illustrative.

Theoretical Studies on Reaction Mechanisms and Intermediates

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of chemical reactions. nih.govjmaterenvironsci.com For boronic acid derivatives, theoretical studies can provide insights into their electronic properties, Lewis acidity, and the energetics of reaction pathways. ru.nlnih.govresearchgate.net

While specific DFT studies focusing exclusively on this compound are not prevalent in the reviewed literature, computational analyses of related systems offer valuable general insights. For instance, DFT calculations on the Suzuki-Miyaura reaction have helped to model the transition states and intermediates involved in the catalytic cycle, including the transmetallation step. nih.gov Such studies have investigated the role of the base and the nature of the palladium complexes. nih.gov

Furthermore, computational studies on thiophene-based materials can elucidate their electronic properties, such as the HOMO-LUMO gap, which can be correlated with their reactivity. jmaterenvironsci.comresearchgate.net Theoretical investigations into the Lewis acidity of various phenylboronic acids have shown the influence of substituents on their pKa values, which is crucial for understanding their reactivity in boronate formation and subsequent reactions. ru.nl These general findings from theoretical chemistry provide a framework for predicting and understanding the behavior of this compound in the absence of specific experimental data.

Iv. Applications of 2 Phenylthiophen 3 Yl Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. news-medical.netfishersci.co.uk This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. libretexts.orgwikipedia.org

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura cross-coupling reaction has become a widely used method for constructing biaryl, vinyl, and polyolefin structures. news-medical.netwikipedia.orgalmerja.com The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis. news-medical.netfishersci.co.ukwikipedia.org

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center, a process facilitated by a base. news-medical.netlibretexts.org

Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst. libretexts.org

A key advantage of the Suzuki-Miyaura reaction is the use of organoboron compounds, which are generally stable, have low toxicity, and their byproducts are easily removed. fishersci.co.uk This makes the reaction particularly suitable for industrial-scale synthesis. news-medical.net

The Suzuki-Miyaura coupling exhibits a broad substrate scope, accommodating a wide variety of aryl, heteroaryl, alkenyl, and, with more recent advancements, alkyl halides and triflates. libretexts.orgacsgcipr.org The reactivity of the halide or pseudohalide partner generally follows the order: I > Br > OTf >> Cl. fishersci.co.uk Aryl and vinyl halides are typically more reactive than alkyl halides. fishersci.co.uk

Aryl and Heteroaryl Halides/Triflates: (2-Phenylthiophen-3-yl)boronic acid readily couples with a diverse range of aryl and heteroaryl halides and triflates. Thiophenylboronic acids, in general, have been successfully coupled with aryl halides and heteroaryl bromides. nih.gov The use of triflates as coupling partners is also well-established, offering an alternative to halides and enabling sequential couplings due to their different reactivity. researchgate.net Research has demonstrated the successful coupling of various heteroaryltrifluoroborates, which are bench-stable derivatives of boronic acids, with aryl and heteroaryl halides, often achieving good to excellent yields. nih.gov

Alkenyl Halides/Triflates: The Suzuki-Miyaura reaction is highly effective for the synthesis of substituted alkenes and styrenes. wikipedia.org The coupling of this compound with alkenyl halides or triflates would be expected to proceed efficiently, retaining the stereochemistry of the double bond in the alkenyl partner. libretexts.orgwikipedia.org

Alkyl Halides/Triflates: Historically, the coupling of alkyl halides in Suzuki-Miyaura reactions has been challenging due to the tendency of alkyl groups with β-hydrogens to undergo β-hydride elimination. quora.com However, the development of new, more electron-rich and bulky phosphine (B1218219) ligands has expanded the scope to include alkyl boronic acids and alkyl halides. fishersci.co.ukquora.com While less common, the coupling of this compound with alkyl halides is feasible with the appropriate choice of catalyst system.

Limitations: A significant limitation of the Suzuki-Miyaura reaction has been the poor reactivity of aryl chlorides, which are often more readily available and cost-effective than bromides or iodides. quora.comresearchgate.net Overcoming this challenge has been a major focus of catalyst development. Additionally, sterically hindered substrates can present challenges, requiring more reactive catalysts and optimized reaction conditions. acs.org For instance, efficient coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids has been achieved using specialized ligands like AntPhos. rsc.org

The choice of palladium catalyst, including the supporting ligand, is crucial for the success and efficiency of the Suzuki-Miyaura coupling of this compound.

The evolution of phosphine ligands has been instrumental in expanding the scope and efficiency of the Suzuki-Miyaura reaction. acs.org Initially, triarylphosphine ligands were commonly used. acs.org However, the development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as those from the Buchwald group, has dramatically improved the catalytic activity. libretexts.orgacs.org These advanced ligands enhance the rates of both oxidative addition and reductive elimination, enabling the coupling of less reactive substrates like aryl chlorides and sterically demanding partners. acs.orgsigmaaldrich.com

For the coupling of heteroarylboronic acids, including thiophene (B33073) derivatives, highly active catalyst systems have been developed. For example, the combination of palladium sources like Pd(OAc)₂ or [Pd₂(dba)₃] with sterically bulky, electron-rich phosphine ligands such as SPhos and XPhos has proven effective for coupling a wide array of heteroarylboronic acids with aryl and heteroaryl halides. nih.gov The choice of ligand can also influence the regioselectivity of the reaction when multiple reactive sites are present. nih.gov

Interactive Data Table: Common Ligands for Suzuki-Miyaura Coupling

| Ligand | Structure | Key Features | Typical Applications |

| Triphenylphosphine (B44618) (PPh₃) | P(C₆H₅)₃ | Traditional, widely used | General couplings, less effective for challenging substrates |

| SPhos | Bulky, electron-rich dialkylbiarylphosphine | Highly active for aryl and heteroaryl couplings, including chlorides | |

| XPhos | Bulky, electron-rich dialkylbiarylphosphine | Broad applicability, effective for hindered substrates | |

| RuPhos | Electron-rich dialkylbiarylphosphine | Effective for heteroaryl couplings | |

| dppf | Ferrocene-based bidentate phosphine | Good for a range of couplings, including those with sulfonyl fluorides |

Water is an attractive green solvent, and many Suzuki-Miyaura reactions can be performed in aqueous or mixed aqueous systems. fishersci.co.ukacsgcipr.org This approach is not only environmentally benign but can also be advantageous for the coupling of water-soluble substrates. fishersci.co.uk Other green solvents that have been explored include tert-amyl alcohol, which has been used in nickel-catalyzed Suzuki-Miyaura couplings. nih.gov The selection of an optimal green solvent often involves screening a range of possibilities to maximize yield and minimize environmental impact. acs.org For instance, a study on the Suzuki-Miyaura coupling of amides identified i-PrOAc as a recommended environmentally friendly solvent. acs.org

While solvent polarity is known to affect the catalytic intermediates and rate-determining step, some studies suggest that the choice of solvent may have a less significant impact compared to factors like temperature, catalyst, and base. nih.gov Nevertheless, the move towards more sustainable solvent choices is a key area of ongoing research in Suzuki-Miyaura chemistry.

Regioselectivity becomes a critical consideration when a coupling partner possesses multiple potential reaction sites, which is common in heteroaryl chemistry. nih.govrsc.org In the case of polyhalogenated heteroaromatics, the site of the initial oxidative addition of the palladium catalyst often determines the final product. mdpi.com

Several factors influence regioselectivity:

Nature of the Halogen: The inherent reactivity order of halogens (I > Br > Cl) can be used to direct the reaction to a specific site. rsc.org

Electronic Effects: The electronic properties of the heteroaromatic ring play a crucial role. Oxidative addition is generally favored at the more electrophilic (electron-deficient) carbon position. nih.govrsc.org For example, in 2,4-dichloropyrimidines, coupling preferentially occurs at the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com

Steric Hindrance: Bulky substituents can hinder the approach of the catalyst to a particular position, thereby directing the reaction to a less sterically encumbered site.

Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand can have a decisive impact on regioselectivity, especially when using sterically hindered and/or electron-rich phosphines. nih.gov

Reaction Conditions: Factors such as the base and solvent can also influence the regiochemical outcome. researchgate.net

For a substrate like this compound, if it were to couple with a dihalogenated aryl or heteroaryl compound, the principles of regioselectivity would dictate which halogen is substituted.

Nickel-Catalyzed Suzuki-Miyaura Coupling

While palladium has traditionally been the metal of choice for Suzuki-Miyaura couplings, there is a growing interest in using more earth-abundant and cost-effective metals like nickel. rsc.orgresearchgate.net Nickel catalysts have shown remarkable activity in coupling a wide range of substrates, including those that are challenging for palladium-based systems. rsc.orgresearchgate.net The use of nickel catalysis also offers the potential for more environmentally friendly processes, particularly when conducted in green solvents. nih.govacs.org

The success of a nickel-catalyzed Suzuki-Miyaura coupling is often highly dependent on the choice of ligand. Ligands play a crucial role in stabilizing the nickel catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For the coupling of substrates like this compound, which contain a thiophene ring, careful ligand selection is critical.

Recent research has focused on developing new and efficient ligands for nickel-catalyzed couplings. For instance, the development of the "ProPhos" ligand, which features a pendant hydroxyl group, has been shown to facilitate the transmetalation step, a key part of the catalytic cycle. nih.gov This ligand design helps to pre-organize the nucleophile and the nickel catalyst, leading to faster reaction kinetics and robust activity across a range of heteroarenes. nih.gov Other effective ligands include simple, commercially available phosphines like tricyclohexylphosphine (B42057) (PCy₃) and triphenylphosphine (PPh₃), which have been used in conjunction with nickel precatalysts such as NiCl₂(PCy₃)₂ and Ni(COD)₂. nih.govtcichemicals.com High-throughput experimentation techniques are also being employed to rapidly screen various ligands and identify optimal pairings for specific heterocyclic substrates. uvic.ca

Table 1: Selected Ligands for Nickel-Catalyzed Suzuki-Miyaura Coupling

| Ligand | Precatalyst | Key Features |

| ProPhos | Not specified | Pendant hydroxyl group facilitates transmetalation. nih.gov |

| Tricyclohexylphosphine (PCy₃) | NiCl₂(PCy₃)₂ | Commercially available and air-stable. nih.gov |

| Triphenylphosphine (PPh₃) | Ni(COD)₂ | Used for coupling with aryl chlorides. tcichemicals.com |

| 2,2'-Bipyridine | NiCl₂ | Effective for C-S bond formation. rsc.org |

Both nickel and palladium catalysts are effective for Suzuki-Miyaura coupling reactions, but they often exhibit different reactivity profiles and substrate compatibility. rsc.orgresearchgate.net Palladium catalysts are well-established and have been used to synthesize a vast array of biaryl compounds, including those containing thiophene moieties. youtube.comnih.gov They are known for their high functional group tolerance and mild reaction conditions. nih.gov

However, nickel catalysts offer several advantages. They are significantly less expensive than palladium catalysts, a crucial factor for large-scale industrial applications. rsc.orgnih.gov Nickel catalysts can also activate and couple a broader range of electrophiles, including aryl ethers, esters, and carbamates, which are often unreactive with palladium systems. rsc.orgresearchgate.net This expanded scope allows for more versatile synthetic strategies. For thiophene-containing substrates, both catalyst systems have been successfully employed, and the choice often depends on the specific coupling partners, desired reaction conditions, and cost considerations. youtube.comresearchgate.net

Table 2: General Comparison of Nickel and Palladium Catalysts in Suzuki-Miyaura Coupling

| Feature | Nickel Catalysts | Palladium Catalysts |

| Cost | Lower | Higher |

| Reactivity | Can couple a wider range of electrophiles (e.g., aryl ethers, esters). rsc.orgresearchgate.net | Generally high reactivity for standard substrates. |

| Substrate Scope | Broad, including challenging heterocycles. rsc.orguvic.ca | Broad, with extensive literature. nih.govnih.gov |

| Environmental Impact | Potential for greener processes with earth-abundant metal. nih.gov | Precious metal with higher environmental concerns. |

The primary advantages of using nickel catalysts in Suzuki-Miyaura couplings include their lower cost and ability to couple a wider range of substrates. rsc.orgorganic-chemistry.org Nickel catalysis can often be performed under milder conditions and can be more tolerant of certain functional groups. rsc.org The use of microwave heating can further accelerate these reactions, significantly reducing reaction times. organic-chemistry.org

However, there are also challenges associated with nickel-mediated processes. Nickel catalysts can be more sensitive to air and moisture than their palladium counterparts, sometimes requiring the use of a glove box or inert atmosphere techniques. tcichemicals.com The development of stable and reactive Ni(0) precatalysts remains an area of active research. uvic.ca Furthermore, understanding the specific ligand compatibility for different heterocyclic substrates is crucial for achieving high yields and avoiding side reactions. uvic.ca For thiophene-containing boronic acids, deboronation can be a competing side reaction, particularly at higher temperatures. researchgate.net

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important metal-catalyzed cross-coupling reactions, particularly those promoted by copper.

Copper-Promoted C-O and C-N Cross-Coupling

Copper-promoted cross-coupling reactions provide a powerful method for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. researchgate.net These reactions, often referred to as Chan-Lam or Chan-Evans-Lam couplings, typically involve the reaction of a boronic acid with an alcohol or an amine in the presence of a copper catalyst. researchgate.netst-andrews.ac.uk This methodology is attractive due to its generally mild reaction conditions, often proceeding at room temperature and in the presence of air. researchgate.netnih.gov

This compound can be used in these reactions to introduce the 2-phenylthiophen-3-yl moiety onto a variety of molecules containing O-H or N-H bonds. The reaction tolerates a wide range of functional groups and has been successfully applied to the synthesis of N-arylated aminothiophenes and other heterocyclic structures. nih.gov

Chan-Lam Amination

The Chan-Lam amination is a specific type of copper-catalyzed C-N bond-forming reaction that has become a valuable tool in medicinal chemistry and materials science. chemrxiv.org The reaction allows for the direct coupling of boronic acids with a wide range of amines, including primary and secondary anilines, and various nitrogen-containing heterocycles. chemrxiv.orgnih.gov

The use of this compound in Chan-Lam amination enables the synthesis of N-(2-phenylthiophen-3-yl) substituted amines. These products are of interest as potential building blocks for pharmaceuticals and other functional materials. While the direct coupling of aryl boronic acid pinacol (B44631) esters can sometimes be challenging, particularly with aryl amines, optimized reaction conditions have been developed to overcome these limitations. nih.gov

Advanced C-C Coupling Strategies Involving Boronic Acids

Beyond its application in traditional cross-coupling reactions, this compound and its structural analogs are implicated in more advanced C-C bond-forming methodologies, including C-H functionalization and palladium-catalyzed 1,4-migration. These strategies offer significant advantages by minimizing the need for pre-functionalized starting materials and enabling the formation of previously inaccessible molecular architectures.

C-H Functionalization

Direct C-H functionalization has emerged as a transformative approach in organic synthesis, allowing for the direct coupling of a C-H bond with a suitable partner, thereby avoiding the lengthy and often wasteful steps of pre-functionalization. While specific examples detailing the use of this compound as the arylating agent in a direct C-H functionalization of another arene are not extensively documented in the reviewed literature, the broader field of direct arylation with arylboronic acids provides a strong precedent for its potential in this area. sci-hub.senih.govnih.govresearchgate.net

Research has demonstrated that arylboronic acids can serve as effective coupling partners in the palladium-catalyzed oxidative C-H arylation of various heteroarenes. nih.govresearchgate.net These reactions typically proceed via a Pd(II)/Pd(IV) catalytic cycle or through a Pd(II)/Pd(0) cycle involving an oxidant. The reactivity and regioselectivity of such transformations are influenced by factors including the nature of the catalyst, the oxidant, and the electronic properties of the coupling partners. Given the structural motifs present in this compound, it is a plausible candidate for participating in such reactions, offering a pathway to novel bi- and poly-aryl systems containing the 2-phenylthiophene (B1362552) scaffold.

Palladium-Catalyzed 1,4-Migration for β-Thiophene Functionalization

A significant advancement in the functionalization of thiophene-containing compounds involves a palladium-catalyzed 1,4-migration strategy. This methodology enables the selective C-H functionalization at the otherwise less reactive β-position (C3) of a 2-arylthiophene core. This process is particularly relevant to the scaffold of this compound, as it provides a synthetic route to derivatives functionalized at the thiophene C3 position.

A study has shown that the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium(0) catalyst, followed by a 1,4-palladium migration from the aryl ring to the C3 position of the thiophene, generates a key intermediate. This intermediate can then undergo a direct coupling reaction with various heteroarenes, effectively achieving a double C-H bond functionalization to form a new C-C bond. This innovative approach provides access to complex β-heteroarylated 2-arylthiophene derivatives.

The table below summarizes the results of the palladium-catalyzed 1,4-migration and subsequent direct arylation to form various 2-aryl-3-heteroarylthiophenes.

| 2-(2-Bromoaryl)thiophene Substrate | Heteroarene Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-(2-Bromophenyl)-5-methylthiophene | Thiazole | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | 78 | tum.de |

| 2-(2-Bromophenyl)-5-methylthiophene | Benzothiazole | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | 75 | tum.de |

| 2-(2-Bromophenyl)-5-methylthiophene | 3,5-Dimethylisoxazole | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | 68 | tum.de |

| 2-(2-Bromophenyl)thiophene | Thiazole | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | 72 | tum.de |

| 2-(2-Bromophenyl)thiophene | Benzothiazole | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | 70 | tum.de |

These findings underscore the synthetic utility of palladium-catalyzed 1,4-migration as a sophisticated strategy for accessing complex thiophene-containing molecules that would be challenging to prepare using traditional methods. This approach highlights the latent reactivity that can be unlocked within the 2-phenylthiophene framework, paving the way for the synthesis of novel compounds with potential applications in various fields of chemical science.

V. Applications of 2 Phenylthiophen 3 Yl Boronic Acid in Non Coupling Catalytic Transformations

Boronic Acid Catalysis for Functional Group Activation

Boronic acid catalysis (BAC) has emerged as a powerful strategy for the activation of hydroxyl-containing functional groups, such as carboxylic acids and alcohols. ualberta.carsc.org This approach often circumvents the need for harsh reagents or multi-step protection-deprotection sequences, aligning with the principles of green and atom-economical chemistry. rsc.orgresearchgate.net The Lewis acidic boron center of the boronic acid interacts with the hydroxyl group, activating it for subsequent reactions. ualberta.ca Although specific studies detailing the use of (2-Phenylthiophen-3-yl)boronic acid in this context are not widely documented, the principles of BAC are applicable and suggest its potential utility.

Arylboronic acids are effective catalysts for the electrophilic activation of carboxylic acids, facilitating reactions such as amidation and esterification. rsc.orgrsc.org The catalytic cycle typically begins with the condensation of the boronic acid and the carboxylic acid to form a reactive acyloxyboronic acid intermediate. This process, which releases a molecule of water, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org The subsequent addition of a nucleophile, such as an amine, leads to the formation of the corresponding amide and regeneration of the boronic acid catalyst. rsc.orgrsc.org The efficiency of the catalysis is often improved by the removal of water, typically using molecular sieves, to drive the initial equilibrium towards the active intermediate. rsc.org Theoretical studies suggest that the rate-determining step is the cleavage of the C–O bond in the tetracoordinate acyl boronate intermediate. rsc.org

While this catalytic activation is a well-established principle for the boronic acid class, specific research demonstrating the efficacy of this compound for these transformations is not extensively reported in the current literature.

Table 1: Examples of Boronic Acid-Catalyzed Amidation of Carboxylic Acids

| Boronic Acid Catalyst | Carboxylic Acid | Amine | Product | Yield (%) | Reference |

| ortho-Iodophenylboronic acid | Phenylacetic acid | Aniline | N-Phenyl-2-phenylacetamide | High | rsc.org |

| Thianthrene boronic acid | Benzoic acid | 4-Phenylbutylamine | N-(4-Phenylbutyl)benzamide | High | researchgate.net |

| Fluorous sulfur-containing boronic acid | 4-Methoxybenzoic acid | Benzylamine | N-Benzyl-4-methoxybenzamide | 95% | nih.gov |

This table presents general examples of boronic acid catalysis and does not imply these specific reactions have been performed with this compound.

Arylboronic acids can catalytically activate alcohols, facilitating their participation in reactions that form carbon-carbon and carbon-heteroatom bonds. ualberta.carsc.org The activation occurs through the formation of a boronate ester, which makes the hydroxyl group a better leaving group. This strategy polarizes the C–O bond, promoting the formation of a carbocation intermediate, especially with π-activated alcohols like benzylic or allylic alcohols. ualberta.caacs.org These activated intermediates can then be trapped by a variety of nucleophiles in reactions such as Friedel-Crafts-type alkylations. rsc.org Electron-deficient arylboronic acids are particularly effective in this mode of catalysis due to their higher Lewis acidity. ualberta.ca This catalytic approach avoids the traditional, less atom-economical methods of converting alcohols to halides or sulfonates before substitution. rsc.org

The application of this compound as a catalyst for hydroxyl group activation is a promising but currently underexplored area of research.

Table 2: Examples of Boronic Acid-Catalyzed Alcohol Activation

| Boronic Acid Catalyst | Alcohol Substrate | Nucleophile | Reaction Type | Product | Reference |

| Pentafluorophenylboronic acid | 1-Phenylethanol | 1,3,5-Trimethoxybenzene | Friedel-Crafts Alkylation | 1-(1-Phenylethyl)-2,4,6-trimethoxybenzene | acs.org |

| Electron-deficient arylboronic acids | π-Activated Alcohols | Arenes | Friedel-Crafts Alkylation | Alkylated Arenes | ualberta.ca |

| Arylboronic acid | Cyclic hemiacetals | Silane nucleophiles | Nucleophilic Substitution | α-Functionalized O-heterocycles | umanitoba.ca |

This table illustrates the general principle of alcohol activation by boronic acids. Specific examples using this compound are not specified in the cited literature.

In contrast to electrophilic activation, boronic acids can also enhance the nucleophilicity of diols and other bidentate substrates. rsc.orgresearchgate.net This is achieved through the formation of a tetracoordinate boronate complex. rsc.org When a diol reacts with a boronic acid, it can form a cyclic boronate ester. In the presence of a base or through interaction with another nucleophilic species, this ester can form a tetrahedral 'ate' complex. acs.org This complexation increases the electron density on the oxygen atoms of the original diol, thereby enhancing their nucleophilicity and facilitating reactions with electrophiles. rsc.orgacs.org This strategy has been employed for the regioselective functionalization of diols and carbohydrates. rsc.org The formation of these potent nucleophilic boronate complexes can be achieved by adding organolithium reagents to boronic esters, increasing their reactivity by several orders of magnitude. acs.org

While the formation of boronate complexes is a fundamental aspect of organoboron chemistry, the specific use of this compound for catalytic nucleophilic activation has not been a focus of published studies.

Table 3: Examples of Nucleophilic Activation and Reactions of Boronate Complexes

| Boron Species | Substrate | Activating Agent | Electrophile | Product Type | Reference |

| Allylboronic ester | Allyl group | Aryllithium | Selectfluor | γ-Fluorinated allylboronate | acs.org |

| Alkenylboronate | Alkenyl group | Cu(I)F complex | Aldehydes | Optically active secondary allyl alcohols | nih.gov |

| Homoallylic boronate | Homoallyl group | Phenyl lithium | Selectfluor® | Fluoro-methylated cyclopropane | researchgate.net |

This table provides examples of reactions involving activated boronate complexes. It does not suggest that this compound has been specifically used in these transformations.

Asymmetric Catalysis Facilitated by Boronic Acids

The development of asymmetric catalytic transformations is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Chiral boronic acids have emerged as valuable organocatalysts in this field, capable of inducing stereoselectivity in a variety of reactions. nih.govacs.org These catalysts typically incorporate a chiral scaffold, such as BINOL or a C2-symmetric backbone, which creates a chiral environment around the Lewis acidic boron center. acs.orgacs.org

Chiral boronic acids and their derivatives are employed as catalysts in a range of enantioselective transformations, including Michael additions, allylations, and Diels-Alder reactions. nih.govacs.org The catalyst can activate the substrate through Lewis acid interactions while the chiral framework dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer. rsc.org For instance, chiral boronic acids derived from BINOL have been successfully used in highly enantioselective aza-Michael additions. acs.org In other systems, a dual catalytic approach combining an achiral boronic acid with a chiral co-catalyst, such as a chiral amine or phosphoric acid, can achieve high levels of enantioselectivity. ualberta.canih.gov This cooperative catalysis allows for the activation of different components of the reaction by the boronic acid and the chiral organocatalyst, respectively. ualberta.ca

The design and application of a chiral version of this compound or its use in dual catalytic systems for enantioselective transformations represents a potential avenue for future research.

Table 4: Examples of Enantioselective Transformations Using Boronic Acid Catalysis

| Catalytic System | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |

| 3-Borono-BINOL | Aza-Michael Addition | Hydroxamic acid, Quinone imine ketals | High | acs.org |

| Chiral Phosphoric Acid / Racemic Allylboron Reagent | Kinetic Resolution–Allylboration | Aldehydes, Racemic α-borylmethyl-(E)-crotylboronate | High | nih.govrsc.org |

| Cinchona Alkaloid-based Squaramide / 2-Formyl Aryl Boronic Acid | Intramolecular Oxa-Michael Addition | In situ generated chalcone | up to 99% | rsc.org |

This table showcases examples of asymmetric catalysis involving boronic acids. There is no specific data for this compound in these roles in the provided sources.

The catalytic desymmetrization of prochiral or meso compounds is an efficient method for generating multiple stereocenters in a single transformation. Chiral boronic acid catalysts are well-suited for this purpose, particularly in the monofunctionalization of prochiral diols. acs.orgacs.org The strategy relies on the formation of a cyclic boronate ester between the chiral catalyst and the symmetrical substrate. The chiral environment of the catalyst then differentiates between the two enantiotopic functional groups, directing an incoming reagent to react selectively with one of them. acs.orgnih.gov For example, a rationally designed chiral hemiboronic acid catalyst has been shown to be highly effective in the enantioselective desymmetrization of 2-aryl-1,3-propanediols via O-alkylation. acs.org Similarly, the desymmetrization of meso 1,2-diborylcycloalkanes has been achieved through enantioselective Suzuki-Miyaura cross-coupling, where a chiral ligand on the transition metal catalyst cooperates with the boronic ester groups. nih.gov

The potential for a chiral catalyst based on the this compound scaffold to be used in desymmetrization reactions is an intriguing possibility that awaits investigation.

Table 5: Examples of Boronic Acid-Facilitated Desymmetrization

| Catalyst/Strategy | Substrate Type | Transformation | Enantioselectivity | Reference |

| Chiral Hemiboronic Acid | 2-Aryl-1,3-propanediols | O-Alkylation | ≥ 95:5 er | acs.org |

| Chiral Phosphoric Acid / Arylboronic Acid | para-Quinols | Kinetic Resolution via Oxa-Michael Addition | Good to excellent | nih.govnih.gov |

| C2-Symmetric Chiral Borinic Acid | 2,2-Disubstituted-1,3-propanediols | Monofunctionalization | High | acs.org |

This table provides examples of desymmetrization strategies involving boronic acids. Specific applications of this compound in this context have not been reported in the cited literature.

Role in Organocatalysis and Biocatalysis

The application of boronic acids as catalysts in organic synthesis is a rapidly expanding area of research. nih.gov Their stability, low toxicity, and unique Lewis acidic character make them attractive alternatives to traditional metal-based catalysts. nih.gov In this context, this compound represents a potentially valuable, yet underexplored, organocatalyst. Furthermore, the incorporation of boronic acid functionalities into biological systems opens up new avenues for the design of novel biocatalysts with tailored activities.

Boronic acids can function as powerful Lewis acid organocatalysts, activating a range of functional groups to facilitate various organic transformations. nih.gov This catalytic activity stems from the electron-deficient nature of the boron atom, which can reversibly form covalent bonds with heteroatoms, most notably oxygen. nih.gov While specific studies focusing on this compound as an organocatalyst are not widely documented, its catalytic potential can be inferred from the well-established principles of boronic acid catalysis and the behavior of structurally related arylboronic acids.

Arylboronic acids have been successfully employed as catalysts in a variety of reactions, including dehydrative C-alkylation and allylation reactions. acs.orgresearchgate.net For instance, pentafluorophenylboronic acid has been shown to be an effective catalyst for the C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols. acs.org The proposed mechanism involves the activation of the alcohol through the formation of a boronate ester, facilitating the generation of a carbocationic intermediate that is then attacked by the nucleophile. It is conceivable that this compound could catalyze similar transformations, with its catalytic activity being dependent on its ability to activate the alcohol substrate.

The table below summarizes representative examples of reactions catalyzed by arylboronic acids, illustrating the potential catalytic roles for this compound.

| Catalytic Transformation | Arylboronic Acid Catalyst Example | Substrates | Product Type | Ref. |

| Dehydrative C-Alkylation | Pentafluorophenylboronic acid | Benzylic alcohols, 1,3-dicarbonyls | C-C bond formation | acs.org |

| Direct Amidation | 3,4,5-Trifluorophenylboronic acid | Carboxylic acids, amines | Amides | nih.gov |

| Aldol Reaction | Arylborinic acids | Pyruvic acids, aldehydes | Isotetronic acids | nih.gov |

| Conjugate Addition | Palladium(II) complexes with dihydroxy-2,2'-bipyridine ligands and arylboronic acids | α,β-Unsaturated carbonyls, arylboronic acids | C-C bond formation | rsc.org |

It is important to note that the catalytic performance of this compound in these and other organocatalytic reactions would need to be experimentally verified. Factors such as solvent, temperature, and the specific substrates employed would all play a crucial role in determining its effectiveness as a catalyst.

The integration of unnatural amino acids into proteins is a cutting-edge approach for creating "designer enzymes" with novel catalytic functions. nih.govresearchgate.netrug.nl Boronic acid-containing amino acids are particularly interesting in this regard due to the unique reactivity of the boronic acid group. nih.govchemrxiv.org While the direct incorporation of a (2-phenylthiophen-3-yl) moiety into a biocatalyst has not been reported, the principles established with other boronic acid-containing amino acids, such as para-boronophenylalanine (pBoF), provide a clear blueprint for how such a biocatalyst could be designed and developed. nih.govchemrxiv.org

The creation of a boronic acid-containing biocatalyst typically involves the site-specific incorporation of a non-canonical amino acid into a protein scaffold. nih.govnih.gov This is often achieved using stop codon suppression techniques, where an orthogonal tRNA/aminoacyl-tRNA synthetase pair is engineered to recognize a stop codon and insert the desired unnatural amino acid during protein translation. chemrxiv.org

A hypothetical (2-phenylthiophen-3-yl) containing amino acid could be synthesized and then incorporated into a suitable protein scaffold. The choice of the protein scaffold is critical and is often a protein with a well-defined binding pocket that can be engineered to accommodate the new catalytic machinery. nih.gov Once incorporated, the boronic acid side chain can act as a catalytic residue. For example, it could function as a Lewis acid to activate substrates, or it could form a "catalytic dyad" with a nearby natural amino acid residue, such as lysine, to enable new modes of catalysis. nih.gov

The table below outlines the general steps and key considerations in the design and development of a hypothetical biocatalyst containing a (2-phenylthiophen-3-yl) moiety.

| Step | Description | Key Considerations | Relevant Examples | Ref. |

| 1. Synthesis of Unnatural Amino Acid | Chemical synthesis of an amino acid derivative containing the this compound moiety. | The amino acid should be stable and compatible with the protein synthesis machinery. The synthesis of aminoboronic acids can be challenging. nih.gov | Synthesis of para-boronophenylalanine (pBoF). | chemrxiv.org |

| 2. Engineering of Orthogonal tRNA/Synthetase Pair | Development of a specific tRNA and aminoacyl-tRNA synthetase that recognizes the unnatural amino acid and a unique codon (e.g., a stop codon). | The synthetase must be highly specific for the unnatural amino acid to avoid misincorporation of natural amino acids. | Evolution of a synthetase for pBoF. chemrxiv.org | chemrxiv.org |

| 3. Protein Scaffold Selection and Engineering | Choosing a suitable protein scaffold and identifying the optimal site for incorporation of the unnatural amino acid. | The scaffold should provide a suitable environment for the catalytic activity of the boronic acid. Computational design can aid in selecting the incorporation site. | LmrR and RamR proteins used as scaffolds for designer enzymes. nih.gov | nih.gov |

| 4. Expression and Purification | Expression of the engineered protein containing the unnatural amino acid in a suitable host organism (e.g., E. coli). | Optimization of expression conditions is often necessary to obtain sufficient quantities of the designer enzyme. | Expression of pBoF-containing proteins. | chemrxiv.org |

| 5. Characterization and Optimization | Assessing the catalytic activity and selectivity of the new biocatalyst. Directed evolution can be used to further improve its properties. | A range of biochemical and biophysical techniques are used to characterize the enzyme. | Kinetic resolution of hydroxyketones by a boron-containing designer enzyme. nih.gov | nih.gov |

The development of a biocatalyst incorporating this compound could lead to enzymes with novel substrate specificities and catalytic activities, expanding the toolbox of biocatalysis for synthetic chemistry.

Vi. Integration of 2 Phenylthiophen 3 Yl Boronic Acid in Multicomponent Reactions

Petasis Borono-Mannich Reaction

The Petasis Borono-Mannich (PBM) reaction is a powerful three-component condensation involving an amine, a carbonyl compound, and an organoboronic acid to generate a wide array of substituted amines. researchgate.netorganic-chemistry.org This reaction is particularly noted for its operational simplicity, broad substrate scope, and the stability of the boronic acid reagents. organic-chemistry.org

Recent studies have highlighted the successful application of 2-aminothiophenes as the amine component in the Petasis reaction, a significant development given that primary aromatic amines are typically less reactive substrates in this transformation. researchgate.netwikipedia.org The use of hexafluoro-2-propanol (HFIP) as a solvent has been shown to overcome the inherent low reactivity of these amines, enabling the reaction to proceed under mild conditions without the need for catalysts or microwave irradiation. researchgate.netwikipedia.org

The scope of the Petasis reaction with 2-aminothiophene substrates has been explored with a variety of boronic acids and aldehydes. While the specific use of (2-Phenylthiophen-3-yl)boronic acid has not been explicitly detailed in this context, the successful employment of other aryl and heteroaryl boronic acids, such as phenylboronic acid and 2-thienylboronic acid, provides strong evidence for its potential applicability. researchgate.net The electronic nature of the substituents on the boronic acid has been shown to influence the reaction outcome. For instance, phenylboronic acids with electron-donating groups at the 4-position generally afford good yields, whereas those with electron-withdrawing groups at the 3-position show significantly lower conversions. researchgate.net Given that the phenyl group at the 2-position of the thiophene (B33073) ring in this compound can be considered electronically neutral to slightly electron-donating, it is anticipated to be a viable substrate in this transformation.

The choice of the aldehyde component is also crucial, with glyoxylic acid and glyceraldehyde (in its dimeric form) being among the effective carbonyl partners. researchgate.net The reaction tolerates a range of functional groups on the 2-aminothiophene core, further expanding its synthetic utility. researchgate.netwikipedia.org

Table 1: Scope of the Petasis Reaction with 2-Aminothiophene Substrates and Various Boronic Acids

| Entry | 2-Aminothiophene Substrate | Aldehyde | Boronic Acid | Product | Yield (%) |

| 1 | 2-amino-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Glyoxylic acid | Phenylboronic acid | 2-((3-(ethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)(phenyl)methylamino)acetic acid | 63 |

| 2 | 2-amino-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Glyoxylic acid | 4-Methoxyphenylboronic acid | 2-((3-(ethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)(4-methoxyphenyl)methylamino)acetic acid | 75 |

| 3 | 2-amino-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Glyoxylic acid | 2-Thienylboronic acid | 2-((3-(ethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)(thiophen-2-yl)methylamino)acetic acid | 68 |

| 4 | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Glyoxylic acid | 4-Hydroxyphenylboronic acid | 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)(4-hydroxyphenyl)methylamino)acetic acid | 85 |

| 5 | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Glyceraldehyde (dimer) | 4-Hydroxyphenylboronic acid | Ethyl 2-((2,3-dihydroxypropyl)(4-hydroxyphenyl)methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Good |

Data sourced from a study on the multicomponent Petasis reaction for the synthesis of functionalized 2-aminothiophenes. researchgate.net

The mechanism of the Petasis Borono-Mannich reaction is generally understood to proceed through a series of equilibrium steps. organicreactions.org The reaction is initiated by the condensation of the amine and the aldehyde to form a carbinolamine, which then dehydrates to generate a reactive iminium ion. organic-chemistry.org Concurrently, the boronic acid can interact with the hydroxyl group of the carbinolamine or a water molecule to form a tetracoordinate boronate species. nih.gov

This activated boronate complex then undergoes an intramolecular transfer of the organic substituent (in this case, the 2-phenylthiophen-3-yl group) from the boron atom to the electrophilic carbon of the iminium ion. organicreactions.org This key C-C bond-forming step is believed to be irreversible and drives the reaction towards the formation of the final substituted amine product. organicreactions.org The use of polar solvents like hexafluoro-2-propanol (HFIP) can facilitate the formation of the iminium ion and the subsequent steps of the reaction, which is particularly beneficial when using less reactive aromatic amines such as 2-aminothiophenes. researchgate.net

Synergistic Multi-Component Approaches for Complex Molecule Synthesis

Beyond the Petasis reaction, this compound holds potential for integration into other synergistic multi-component approaches for the synthesis of complex molecules. The ability of boronic acids to act as versatile building blocks opens up possibilities for their participation in other MCRs, leading to the rapid construction of diverse and intricate molecular scaffolds.

One such promising area is the development of Passerini-type reactions where boronic acids are engaged as carbon nucleophiles. researchgate.net In a conventional Passerini reaction, an isocyanide, an aldehyde, and a carboxylic acid combine to form an α-acyloxy amide. wikipedia.org However, recent innovations have demonstrated that boronic acids can replace the carboxylic acid component, leading to the synthesis of α-hydroxyketones in a three-component coupling. researchgate.net This Passerini-type reaction expands the repertoire of MCRs that can incorporate boronic acids. Given the successful use of a range of arylboronic acids in this transformation, it is plausible that this compound could also serve as a competent nucleophilic partner, enabling the synthesis of novel α-hydroxyketones bearing the 2-phenylthiophene (B1362552) moiety.

Furthermore, the general reactivity of boronic acids in other MCRs, such as the Suzuki-Miyaura coupling which can be performed in tandem with other transformations, suggests that this compound could be a valuable component in the design of novel, one-pot synthetic strategies for the creation of complex, biologically relevant molecules. While specific examples of the integration of this compound into Ugi or Biginelli reactions are not yet prevalent in the literature, the continuous evolution of MCR methodologies suggests that such applications may be realized in the future, further underscoring the synthetic potential of this versatile building block.

Vii. Advanced Functionalization and Derivatization Strategies Utilizing 2 Phenylthiophen 3 Yl Boronic Acid

Site-Selective Functionalization of Thiophene (B33073) Ring Systems

The inherent structure of (2-Phenylthiophen-3-yl)boronic acid is a product of site-selective functionalization, and it serves as a tool for subsequent, highly specific transformations. The boronic acid at the C3 position and the phenyl group at the C2 position define its reactivity, primarily enabling palladium-catalyzed cross-coupling reactions at the carbon-boron bond. This allows the 2-phenylthiophen-3-yl unit to be precisely introduced into larger, more complex molecules.

This strategic placement of the boronic acid group is crucial for building specific molecular frameworks. For instance, in Suzuki-Miyaura reactions, the boronic acid reacts selectively with aryl, heteroaryl, or vinyl halides, ensuring that the new carbon-carbon bond forms exclusively at the C3 position of the thiophene ring. This level of control is fundamental for creating well-defined molecular architectures for various applications. smolecule.com The development of methods like electrophilic C-H borylation, which can create fused boracyclic systems, further underscores the importance of precise functionalization in this class of compounds. researchgate.net

Introduction of Diverse Functional Groups

A primary application of this compound is to facilitate the introduction of the entire 2-phenylthiophene (B1362552) moiety into a target molecule, which itself acts as a large, conjugated functional group. The boronic acid functional group is a stable, easy-to-handle, and generally non-toxic precursor that is extensively used as a building block in organic synthesis. mdpi.com Its utility is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling with a variety of organohalides. smolecule.com

This reaction provides a powerful method for incorporating the unique electronic and steric properties of the 2-phenylthiophene unit into different molecular scaffolds. By selecting different coupling partners (typically aryl or vinyl halides), a vast array of derivatives can be synthesized.

Table 1: Examples of Functional Groups Introduced via Suzuki Coupling with this compound

| Coupling Partner (Ar-X) | Resulting Structure (Ar = Aryl, X = Halide) | Potential Application Area |

| 4-Bromopyridine | 3-(4-Pyridyl)-2-phenylthiophene | Synthesis of complex heterocycles, ligands |

| 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)-2-phenylthiophene | Nonlinear optics, electronic materials |

| 4-Iodoaniline | 4-(2-Phenylthiophen-3-yl)aniline | Organic semiconductor synthesis, dye synthesis |

| 2-Bromo-9,9-dihexylfluorene | 2-(2-Phenylthiophen-3-yl)-9,9-dihexylfluorene | Organic light-emitting diodes (OLEDs) |

The functional group is defined as a specific arrangement of atoms or bonds that gives a molecule its characteristic reactivity. libretexts.org In this context, the boronic acid itself is the key functional group that enables these transformations. libretexts.org

Applications in Materials Science

The unique conjugated structure of this compound makes it a valuable component in the field of materials science, particularly for creating organic electronic and responsive materials.

Thiophene-containing polymers are a major class of conjugated polymers investigated for their electronic properties. rsc.orgsigmaaldrich.com this compound can be utilized as a monomeric building block in polycondensation reactions, such as the Suzuki polycondensation, to create well-defined conjugated polymers. rsc.org When copolymerized with other aromatic dihalides, the resulting polymers incorporate the 2-phenylthiophene unit into their backbones. This allows for fine-tuning of the polymer's electronic band gap, solubility, and solid-state packing, which are critical for performance in electronic devices. The phenyl substituent introduces significant steric hindrance, which can disrupt planarity and affect interchain interactions, offering a method to control the material's morphology and properties.

Table 2: Role of this compound in Polymer Synthesis

| Polymer Type | Role of Boronic Acid | Resulting Polymer Feature |

| Alternating Copolymer | Monomer in Suzuki Polycondensation | Controlled band gap and electronic properties |

| Polymer Side-Chain | Functionalizing agent for pre-formed polymers | Modified solubility and processability |

| End-Capper | Controls molecular weight and terminates polymerization | Improved material stability and processability |

Phenylboronic acid (PBA) and its derivatives are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is highly sensitive to pH. nih.gov This interaction is the foundation for creating "smart" or responsive materials. By incorporating this compound into a polymer architecture, either as part of the main chain or as a pendant group, the resulting material can respond to changes in glucose concentration or pH. mdpi.comnih.gov This has led to the development of stimuli-responsive hydrogels and other polymeric systems. nih.gov The reversible nature of the boronate ester bond allows these materials to undergo changes in their physical state, such as swelling or dissolution, in response to specific environmental triggers. nih.gov

Thiophene-based materials are among the most extensively studied organic semiconductors due to their stability and high charge carrier mobilities. sigmaaldrich.com Phenylthienyl derivatives, in particular, have been synthesized and characterized for use in devices like organic thin-film transistors (OTFTs). nih.gov this compound serves as a key intermediate for synthesizing larger, custom-designed organic semiconductors. Its use in cross-coupling reactions allows for the systematic extension of the conjugated system, which is essential for efficient charge transport. The donor-acceptor approach is a common strategy for creating low-band-gap materials, and this boronic acid can be coupled with electron-accepting units to produce materials with tailored frontier orbital energy levels (HOMO/LUMO) suitable for n-type or ambipolar semiconductors. researchgate.net

Synthesis of Complex Heterocyclic Architectures

The development of new therapeutic agents and functional molecules often requires the synthesis of complex heterocyclic structures. Boronic acids are invaluable tools in this endeavor, enabling the efficient construction of intricate molecular frameworks through cross-coupling chemistry. mdpi.com this compound provides a direct route to introduce a phenyl-substituted thiophene core into a variety of heterocyclic systems.

For example, it can be coupled with halogenated pyridines, pyrimidines, indoles, or other heterocycles to generate novel, multi-ring architectures. These complex structures are of interest in medicinal chemistry and materials science. Research has shown that boronic acid transition state inhibitors, which often feature heterocyclic components, can be potent enzyme inhibitors. nih.gov The synthesis of a boronic acid inhibitor featuring a triazole ring highlights the potential for creating novel bioactive compounds by combining boronic acids with other heterocyclic moieties. nih.gov

Table 3: Examples of Heterocyclic Systems Synthesizable from this compound

| Target Heterocyclic System | Synthetic Strategy | Potential Application |

| Thienyl-pyridines | Suzuki coupling with a halopyridine | Ligands for catalysis, medicinal chemistry |

| Thienyl-quinolines | Suzuki coupling with a haloquinoline | Organic electronics, fluorescent probes |

| Thienyl-benzothiadiazoles | Suzuki coupling with a halogenated benzothiadiazole | Low band-gap polymers, organic photovoltaics |

| Fused Thiophene Systems | Intramolecular cyclization post-coupling | Advanced materials, complex drug scaffolds |

Viii. Future Directions and Emerging Research Avenues for 2 Phenylthiophen 3 Yl Boronic Acid

Development of Novel Catalytic Systems and Methodologies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and (2-Phenylthiophen-3-yl)boronic acid is a key participant in these transformations. numberanalytics.comnih.govnih.gov Future research is actively pursuing the development of more efficient and robust catalytic systems to further enhance the utility of this and related boronic acids.

A primary focus is on the design of advanced palladium catalysts. While traditional palladium catalysts have been effective, new generations of catalysts, such as those incorporating bulky phosphine (B1218219) ligands like XPhos, have demonstrated superior performance in the cross-coupling of challenging substrates, including thienylboronic acids. ntnu.no The optimization of these catalyst systems, potentially through automated high-throughput screening, can lead to higher yields, faster reaction times, and lower catalyst loadings. nih.gov For instance, the development of palladium(II) precatalysts has shown high applicability for the Suzuki-Miyaura coupling of aryl halides with various boronic acid derivatives under mild conditions. rsc.org

Furthermore, research is exploring alternatives to palladium, with nickel-catalyzed cross-coupling reactions emerging as a more cost-effective option. numberanalytics.com The development of efficient nickel-based catalytic systems for use with this compound could significantly reduce the cost of synthesizing valuable biaryl compounds. Additionally, the exploration of ligand-free catalytic systems, which simplify reaction setups and reduce waste, is a promising avenue. rsc.org

The table below summarizes some of the catalyst systems that are being explored for Suzuki-Miyaura coupling reactions involving boronic acids, which could be adapted and optimized for this compound.

| Catalyst System | Key Features | Potential Advantages for this compound |

| Palladium with Bulky Phosphine Ligands (e.g., XPhos) | High activity and stability. | Improved yields and efficiency in coupling reactions involving the sterically demanding thiophene (B33073) ring. ntnu.no |

| Nickel-Based Catalysts | Lower cost compared to palladium. | More economical synthesis of derivatives for large-scale applications. numberanalytics.com |

| Ligand-Free Palladium Catalysis | Simplified reaction conditions and purification. | Greener and more cost-effective synthetic routes. rsc.org |

| Palladium(II) Precatalysts | High applicability and mild reaction conditions. | Efficient synthesis of complex molecules under gentle conditions. rsc.org |

Expanding the Scope of Synthetic Transformations

Beyond traditional cross-coupling reactions, researchers are keen to expand the synthetic transformations possible with this compound. The unique electronic properties of the phenylthiophene scaffold make it an attractive building block for advanced materials and complex organic molecules.

One significant area of research is the synthesis of conjugated polymers. Thiophene-containing polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.org Suzuki polycondensation using thiophene-bis(boronic acid) derivatives has been shown to be an effective method for creating high molecular weight polymers. ntnu.no this compound can be envisioned as a key monomer in the synthesis of novel polymers with tailored electronic and photophysical properties.

The synthesis of complex biaryl compounds for pharmaceutical and materials science applications is another major focus. numberanalytics.comtandfonline.com The biaryl motif is a common feature in many biologically active compounds and functional materials. tandfonline.com The development of new methodologies, such as catalytic oxidative cross-coupling reactions, could provide alternative routes to biaryl-bridged structures using this compound. nih.gov

The table below highlights potential areas for expanding the synthetic utility of this compound.

| Application Area | Synthetic Transformation | Potential Outcome |

| Organic Electronics | Suzuki Polycondensation | Novel conjugated polymers with tailored optoelectronic properties for use in OLEDs, OPVs, and OFETs. ntnu.noacs.org |

| Medicinal Chemistry | Biaryl Synthesis | Libraries of novel biaryl compounds for screening as potential drug candidates. tandfonline.com |

| Materials Science | Synthesis of Functional Dyes | Thiophene-containing dyes with specific absorption and emission characteristics for various applications. ntnu.no |

Green Chemistry Innovations in Synthesis and Application

The principles of green chemistry are increasingly influencing the direction of chemical research, and the synthesis and application of this compound are no exception. A major goal is to develop more environmentally benign and sustainable synthetic protocols.

A key area of innovation is the use of greener solvent systems. The development of Suzuki-Miyaura coupling reactions in aqueous media is a significant advancement. rsc.org Using water as a solvent not only reduces the reliance on volatile organic compounds but can also enhance reaction rates and selectivity in some cases. The use of natural surfactants, like saponin (B1150181), can facilitate these reactions in water at room temperature. rsc.org Another approach involves the use of "water extract of banana" (WEB) as a novel, green, and economical medium for ligand-free Suzuki-Miyaura reactions. rsc.org

Microwave-assisted synthesis is another powerful tool in green chemistry. nih.govnih.govconnectjournals.comresearchgate.net Microwave heating can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings and potentially higher yields. researchgate.net Applying this technology to the synthesis of derivatives of this compound could lead to more efficient and sustainable processes.

Furthermore, the development of metal-free synthetic methods is a long-term goal. While challenging, the development of transition-metal-free coupling reactions would eliminate concerns about toxic metal residues in final products, which is particularly important in pharmaceutical applications. acs.org

The following table summarizes key green chemistry innovations applicable to reactions involving this compound.

| Green Chemistry Approach | Specific Innovation | Environmental Benefit |

| Alternative Solvents | Suzuki-Miyaura coupling in water or "water extract of banana" (WEB). rsc.orgrsc.org | Reduces use of volatile organic compounds and can improve reaction efficiency. |

| Energy Efficiency | Microwave-assisted synthesis. researchgate.net | Drastically reduces reaction times and energy consumption. |

| Catalyst Improvement | Use of natural surfactants like saponin in aqueous media. rsc.org | Enables reactions in water at ambient temperatures, reducing energy input. |

| Waste Reduction | Development of ligand-free and metal-free coupling reactions. rsc.orgacs.org | Simplifies purification and minimizes toxic waste streams. |

Computational Chemistry and Predictive Modeling in Boronic Acid Chemistry

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these methods offer the potential to accelerate discovery and optimize reaction conditions.

Density Functional Theory (DFT) calculations are being used to investigate the structural and electronic properties of thiophene-containing molecules. researchgate.netnih.gov Such studies can provide valuable insights into the reactivity of this compound and help in the design of new reactions. For example, DFT can be used to model the mechanism of the Suzuki-Miyaura coupling reaction, identifying the rate-determining steps and the role of the catalyst and base. nih.gov This understanding can guide the development of more efficient catalytic systems.

Predictive modeling, including the use of machine learning algorithms, is an emerging area with the potential to revolutionize how chemical reactions are optimized. acs.org By analyzing large datasets of reaction outcomes, machine learning models can predict the optimal conditions (catalyst, solvent, base, temperature) for a given Suzuki-Miyaura coupling reaction, including those involving this compound. acs.org This approach can significantly reduce the number of experiments required, saving time and resources.

The table below outlines the applications of computational chemistry in the study of this compound.

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic properties. researchgate.netnih.gov | Rational design of more efficient catalysts and prediction of reactivity. |

| Molecular Docking | Prediction of binding interactions with biological targets. | Aiding in the design of new drug candidates based on the this compound scaffold. |

| Machine Learning | Prediction of optimal reaction conditions for Suzuki-Miyaura coupling. acs.org | Accelerated optimization of synthetic routes, reducing experimental effort. |

| Quantum Chemical Parameter Calculations | Evaluation of solvatochromic properties and quantum chemical parameters. | Understanding and predicting the photophysical properties of new materials derived from this compound. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for (2-phenylthiophen-3-yl)boronic acid, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct boronation of thiophene derivatives. Key steps include protecting reactive thiophene positions to avoid side reactions. Purity validation requires HPLC with post-column derivatization (for boronic acid detection) and triple quadrupole LC-MS/MS to detect trace impurities (e.g., genotoxic byproducts) at sub-ppm levels . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) are critical for structural confirmation, particularly to verify boronic acid functionality and aryl-thiophene connectivity .

Q. How do boronic acids like this compound interact with diols, and what factors influence binding affinity?

- Methodological Answer : Boronic acids reversibly bind 1,2- or 1,3-diols via boronate ester formation. Binding affinity depends on:

- pH : Optimal binding occurs at physiological pH (7.4), where the boronic acid exists in its trigonal planar form.

- Diol geometry : Cis-diols (e.g., fructose) show higher affinity than trans-diols (e.g., glucose) due to favorable stereoelectronic alignment .

- Electronic effects : Electron-withdrawing groups on the aryl ring enhance Lewis acidity, increasing binding strength .

Q. What analytical challenges arise in characterizing boronic acids, and how can they be mitigated?

- Methodological Answer : Common challenges include:

- Boroxine formation : Dehydration/trimerization during mass spectrometry (MS) analysis. Mitigation involves derivatization with diols (e.g., pinacol) to stabilize boronic esters .

- Low ionization efficiency : Use of matrix-assisted laser desorption/ionization (MALDI-MS) with 2,5-dihydroxybenzoic acid (DHB) matrix enhances sensitivity and prevents fragmentation .

- Interference in LC-MS : Employ multiple reaction monitoring (MRM) to distinguish boronic acids from co-eluting impurities .

Advanced Research Questions

Q. How can the kinetic properties of this compound-diol binding be quantified, and why are these kinetics critical for sensor design?

- Methodological Answer : Stopped-flow fluorescence spectroscopy is used to measure binding kinetics (kon/koff). For example, kon values for fructose binding are ~10³ M⁻¹s⁻¹, enabling rapid equilibration (<10 seconds). Slow kinetics (e.g., with glucose) limit real-time sensing applications, necessitating structural modifications (e.g., introducing electron-deficient aryl groups) to accelerate binding . Kinetic data inform the design of glucose-responsive polymers or drug delivery systems requiring fast on/off rates .